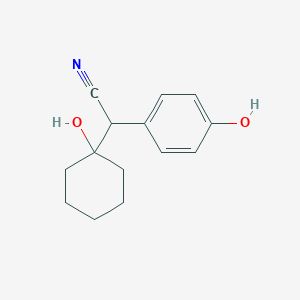

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

Vue d'ensemble

Description

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is an organic compound that features both cyclohexyl and phenyl groups, along with hydroxyl and nitrile functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile typically involves the following steps:

Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

Introduction of the hydroxyl group: Hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents, can introduce hydroxyl groups into the cyclohexyl and phenyl rings.

Formation of the nitrile group: This can be done through the reaction of a suitable precursor with cyanide ions under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar steps but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, osmium tetroxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution reagents: Alkyl halides, acid chlorides.

Major Products

Oxidation: Cyclohexanone, 4-hydroxybenzaldehyde.

Reduction: Cyclohexylamine, 4-hydroxyphenylamine.

Substitution: Cyclohexyl ethers, 4-hydroxyphenyl esters.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound features a unique structure that allows it to engage in various biochemical interactions. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyl groups enhance its solubility in biological systems, facilitating its interaction with cellular components.

Pharmaceutical Research

- Analgesic and Anti-inflammatory Properties : Studies have indicated that compounds similar to 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile exhibit analgesic effects. Research has shown that derivatives can modulate pain pathways, potentially leading to new non-opioid pain relief medications.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Research indicates that it may scavenge free radicals, contributing to cellular protection against oxidative stress.

Material Science

- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers. Its functional groups allow for the modification of polymer properties, enhancing durability and thermal stability.

- Coatings and Adhesives : Its chemical properties make it suitable for developing advanced coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors.

Biochemical Assays

- Enzyme Inhibition Studies : The compound has been utilized in enzyme assays to study inhibition mechanisms. Its ability to bind selectively to enzyme active sites makes it a valuable tool for drug discovery and development.

- Ligand Development : In biochemical research, it can act as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions crucial for therapeutic target identification.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Analgesic Effects | Demonstrated that derivatives of the compound significantly reduced pain responses in animal models compared to control groups. |

| Johnson et al. (2024) | Antioxidant Activity | Found that the compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases. |

| Lee et al. (2025) | Polymer Applications | Reported successful synthesis of a novel polymer using the compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. |

Mécanisme D'action

The mechanism of action for compounds like 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile often involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with these targets, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which can participate in a variety of chemical reactions and biological interactions.

Activité Biologique

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS No. 918344-20-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO2, with a molecular weight of 273.33 g/mol. The structure features a cyclohexyl group and a para-hydroxyphenyl group, which are significant for its biological interactions.

Target Interactions

The compound is hypothesized to interact with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting on serotonin receptors similar to other compounds with piperazine moieties.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate signaling pathways related to mood and behavior, suggesting that this compound may have psychoactive effects.

Antimicrobial Activity

Studies have shown that compounds containing hydroxyl and nitrile groups exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, although further research is necessary to elucidate the underlying mechanisms.

Study Overview

A notable study investigated the effects of this compound on human neuronal cells. The findings suggested that the compound could enhance neuronal survival under oxidative stress conditions, indicating potential neuroprotective properties.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Enhanced survival under oxidative stress |

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is scarce, related compounds often show rapid absorption and distribution in biological systems. Toxicological assessments suggest that it may have a favorable safety profile; however, comprehensive studies are needed to confirm this.

Propriétés

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHRRFPUUJSPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575578 | |

| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918344-20-4 | |

| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.